molecular formula C9H9FO4 B6326884 3-Fluoro-4,5-dimethoxybenzoic acid CAS No. 1260810-41-0

3-Fluoro-4,5-dimethoxybenzoic acid

Cat. No. B6326884
CAS RN: 1260810-41-0
M. Wt: 200.16 g/mol
InChI Key: HNADQQDNJUNKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4,5-dimethoxybenzoic acid (FDMA) is an organic compound that has been widely studied in scientific research due to its wide range of applications. FDMA is a derivative of benzoic acid, which is a naturally occurring carboxylic acid found in many plants and animals. FDMA has been used in a variety of scientific experiments, including as a synthetic intermediate in organic synthesis, as a reagent in analytical chemistry, and as a substrate for biochemical and physiological studies.

Scientific Research Applications

3-Fluoro-4,5-dimethoxybenzoic acid has a wide range of scientific research applications. It has been used as a reagent in analytical chemistry, as a synthetic intermediate in organic synthesis, and as a substrate for biochemical and physiological studies. This compound has also been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. Additionally, this compound has been used in the synthesis of polymers and in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Fluoro-4,5-dimethoxybenzoic acid is not fully understood. It is believed that this compound acts as an inhibitor of certain enzymes involved in the metabolism of other compounds, such as fatty acids and lipids. Additionally, this compound has been shown to interact with certain proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to have some effects on the metabolism of fatty acids and lipids. This compound has also been shown to interact with certain proteins and enzymes, leading to changes in their activity. Additionally, this compound has been shown to have some anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

3-Fluoro-4,5-dimethoxybenzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, including solid, liquid, and gas. Additionally, this compound is relatively stable and has a relatively low toxicity. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for 3-Fluoro-4,5-dimethoxybenzoic acid research. One potential direction is to explore its potential use as an anti-cancer drug. Additionally, further research could be done to explore its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research could be done to explore its potential use as a substrate for biochemical and physiological studies. Finally, further research could be done to explore its potential use in the synthesis of polymers and dyes and pigments.

Synthesis Methods

3-Fluoro-4,5-dimethoxybenzoic acid can be synthesized through several different methods. One of the most common methods involves the reaction of 4,5-dimethoxybenzoic acid with a fluoride source such as silver fluoride, sodium fluoride, or potassium fluoride in the presence of an acid catalyst such as sulfuric acid. This reaction results in the formation of this compound and the corresponding fluoride salt. Other methods of synthesis include the reaction of 4,5-dimethoxybenzoic acid with a nucleophilic fluorinating agent such as N-fluoro-2-chloroethanesulfonamide or N-fluoro-2-bromoethanesulfonamide.

properties

IUPAC Name

3-fluoro-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNADQQDNJUNKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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